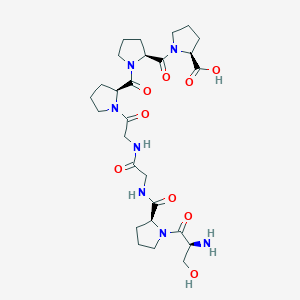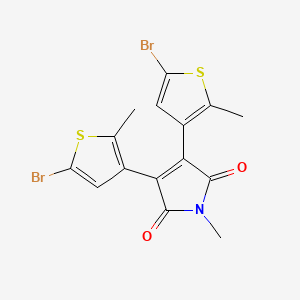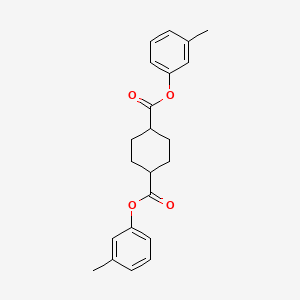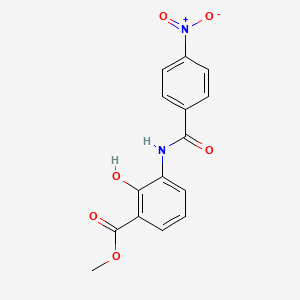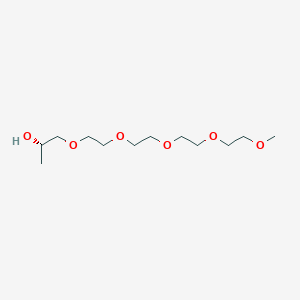![molecular formula C15H24O2 B14198337 [2-(1-Butoxypropoxy)ethyl]benzene CAS No. 923035-48-7](/img/structure/B14198337.png)
[2-(1-Butoxypropoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-Butoxypropoxy)ethyl]benzene is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, where the benzene ring is substituted with a 2-(1-butoxypropoxy)ethyl group
Métodos De Preparación
The synthesis of [2-(1-Butoxypropoxy)ethyl]benzene typically involves the reaction of benzene with 2-(1-butoxypropoxy)ethyl chloride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
[2-(1-Butoxypropoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
[2-(1-Butoxypropoxy)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: Used as a solvent or additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(1-Butoxypropoxy)ethyl]benzene involves its interaction with cellular membranes. The compound can insert itself into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
Similar compounds to [2-(1-Butoxypropoxy)ethyl]benzene include:
[2-(1-Methoxypropoxy)ethyl]benzene: Similar structure but with a methoxy group instead of a butoxy group.
[2-(1-Ethoxypropoxy)ethyl]benzene: Contains an ethoxy group, leading to different chemical properties.
[2-(1-Propoxypropoxy)ethyl]benzene: Has a propoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
923035-48-7 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2-(1-butoxypropoxy)ethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-3-5-12-16-15(4-2)17-13-11-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
Clave InChI |
LKLLIGHNMYIFHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CC)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
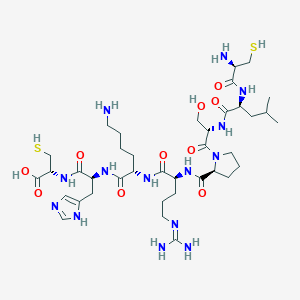
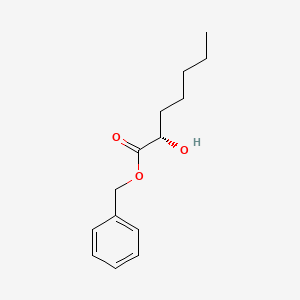
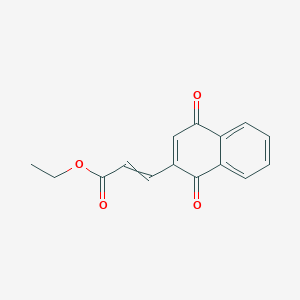
![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
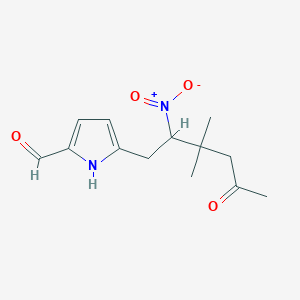
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
